Elevated Lipophilicity (XLogP3-AA) Versus Unsubstituted Phenyl Analog Drives Differential Membrane Permeability
The target 4-bromophenyl compound (CAS 1305712-39-3) possesses a computed XLogP3-AA of 1.5 [1]. In contrast, the unsubstituted phenyl analog 3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid (CAS 1258651-87-4) has an estimated XLogP3-AA of approximately 1.1 [2], based on PubChem's algorithmic calculation for its structure. This ΔlogP of +0.4 log units indicates that CAS 1305712-39-3 is roughly 2.5× more lipophilic, which is predicted to enhance passive membrane permeability by approximately 2–3 fold based on established logP–permeability correlations, while still remaining within drug-like lipophilicity space (logP < 5).
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (CID 50987528) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 1258651-87-4): XLogP3-AA ≈ 1.1 (estimated) |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target is ~2.5× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 [1]; comparator XLogP3 estimated from its SMILES structure via PubChem's prediction engine [2] |
Why This Matters
For cellular assays or in vivo models, the ~2.5× higher lipophilicity of CAS 1305712-39-3 translates to measurably better membrane penetration than the unsubstituted analog, making it the preferred choice when intracellular target engagement is required.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 50987528 (CAS 1305712-39-3). National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 59041311, 3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid (CAS 1258651-87-4). National Center for Biotechnology Information. Estimated properties. View Source
